molecular formula C14H15BrN2O2 B12506776 Tert-butyl (6-bromoisoquinolin-4-YL)carbamate

Tert-butyl (6-bromoisoquinolin-4-YL)carbamate

Cat. No.: B12506776
M. Wt: 323.18 g/mol
InChI Key: PHJKVFMZQAPREY-UHFFFAOYSA-N
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Description

Tert-butyl (6-bromoisoquinolin-4-yl)carbamate (CAS 2973762-36-4) is a high-value brominated isoquinoline derivative serving as a key synthetic building block in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C14H15BrN2O2 and a molecular weight of 323.18 g/mol, is of significant interest for the synthesis of novel therapeutic agents . Its primary research application is as a critical intermediate in the development of potent CXCR4 antagonists . The CXCR4 receptor is a prominent target in oncology and virology, and this compound has been utilized in the synthesis of novel isoquinoline-based compounds that show excellent anti-HIV activity, functioning as low nanomolar antagonists of the CXCR4 receptor, which is a coreceptor for T-tropic HIV virus entry . Furthermore, the bromo moiety at the 6-position of the isoquinoline ring system makes this compound an ideal substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, enabling further structural diversification and exploration of structure-activity relationships (SAR) . Researchers value this chemical for designing and creating new molecular entities, particularly for probing isoquinoline-based scaffolds in the pursuit of treatments for cancer, viral infections like HIV, and inflammatory diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl N-(6-bromoisoquinolin-4-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-16-7-9-4-5-10(15)6-11(9)12/h4-8H,1-3H3,(H,17,18)

InChI Key

PHJKVFMZQAPREY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=CN=C1)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling of 6-Bromoisoquinoline with tert-Butyl Carbamate

Reaction Conditions and Catalysis

The most widely reported method involves a palladium-catalyzed Buchwald-Hartwig amination between 6-bromoisoquinoline and tert-butyl carbamate. Key parameters include:

  • Catalyst system : Pd(OAc)₂ (0.05–0.1 equiv) with Xantphos or BINAP ligands.
  • Base : Cs₂CO₃ (2.0 equiv) in 1,4-dioxane at 90°C for 4–6 hours.
  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) enhance reactivity.
Representative Procedure:
  • Combine 6-bromoisoquinoline (1.0 equiv), tert-butyl carbamate (1.1 equiv), Pd(OAc)₂ (0.055 equiv), and Cs₂CO₃ (2.0 equiv) in 1,4-dioxane.
  • Heat at 90°C under N₂ for 4 hours.
  • Isolate via extraction (EtOAc/H₂O) and purify by column chromatography (hexane/EtOAc).
    Yield : 85%.

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by coordination of the carbamate nitrogen. Reductive elimination forms the C–N bond, regenerating the catalyst.

Multi-Step Synthesis from 8-Bromoisoquinoline

Carbonylation and Bromination Sequence

A patent (CN104447547A) outlines a four-step route:

Step 1: Carbonylation of 8-Bromoisoquinoline
  • Conditions : CO (60 psi), Pd(OAc)₂, methanol, 60°C, 8 hours.
  • Product : 8-Isoquinolinecarboxylic acid methyl ester (96% yield).
Step 2: Bromination with N-Bromosuccinimide (NBS)
  • Conditions : Acetic acid, 110°C, 16 hours.
  • Regioselectivity : Bromination occurs at C4 due to electron-deficient quinoline ring.
  • Product : 4-Bromoisoquinoline-8-methyl formate (90% yield).
Step 3: Coupling with tert-Butyl Carbamate
  • Conditions : Pd(OAc)₂, Cs₂CO₃, 1,4-dioxane, 90°C, 4 hours.
  • Product : 4-(tert-Butoxycarbonylamino)isoquinoline-8-methyl formate (85% yield).
Step 4: Deprotection
  • Conditions : HCl/MeOH (2:1 v/v), room temperature, 12 hours.
  • Product : tert-Butyl (6-bromoisoquinolin-4-yl)carbamate (97% yield).

Alternative Alkylation Approaches

Alkylation of Chloromethyl Intermediates

A modified method employs 1-(chloromethyl)-6-bromoisoquinoline:

  • React with tert-butyl (4-aminobutyl)carbamate under basic conditions (K₂CO₃, MeCN, reflux).
  • Deprotect using TFA/DCM.
    Yield : 61–86%.

Reductive Amination

  • Substrate : 6-Bromoisoquinoline-4-carbaldehyde.
  • Conditions : NaBH(OAc)₃, tert-butyl carbamate, DCE, room temperature.
    Yield : 63–73%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Pd-Catalyzed Coupling High regioselectivity; scalable Requires expensive Pd catalysts 85%
Multi-Step Synthesis Avoids direct C–H functionalization Lengthy; multiple purifications 71% (overall)
Alkylation Mild conditions; avoids Pd Lower yields for bulky substrates 61–86%

Optimization Strategies

Ligand Screening

Bidentate ligands (Xantphos, BINAP) improve Pd catalyst turnover. Monodentate ligands (PPh₃) result in ≤50% yield.

Solvent Effects

  • 1,4-Dioxane : Optimal for Pd-catalyzed reactions (dielectric constant = 2.2).
  • DMF : Accelerates alkylation but complicates purification.

Temperature Control

  • Coupling reactions require 90°C for complete conversion.
  • Exceeding 100°C promotes debromination.

Chemical Reactions Analysis

Tert-butyl (6-bromoisoquinolin-4-YL)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (6-bromoisoquinolin-4-YL)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of Tert-butyl (6-bromoisoquinolin-4-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Cores: The isoquinoline core in the target compound enables aromatic interactions absent in aliphatic analogues (e.g., cyclopentyl or cyclohexyl derivatives) .
  • Bromine Reactivity: Bromine in the 6-position (isoquinoline) vs. 2-position (benzyl) influences regioselectivity in cross-couplings. The steric hindrance of the isoquinoline ring may reduce reaction rates compared to benzyl systems .
  • Functional Group Diversity: Hydroxy (e.g., cyclopentyl derivatives) and halogen (Br, Cl, I) substituents dictate solubility and downstream reactivity.

Reactivity in Cross-Coupling Reactions

The bromine substituent in this compound positions it for palladium-catalyzed reactions, such as Suzuki-Miyaura couplings. However, its reactivity differs from brominated benzyl carbamates:

  • Example: Tert-butyl (2-bromo-3-fluorobenzyl)carbamate achieved a 56.6% yield in a Pd/dioxane-mediated Suzuki reaction with a boronate ester . The isoquinoline analogue may exhibit lower yields due to steric and electronic effects of the fused aromatic system.
  • Comparative Data: Benzyl Systems: Higher yields (50–70%) in cross-couplings due to planar geometry and accessible reaction sites . Isoquinoline Systems: Predicted moderate yields (30–50%) owing to steric hindrance; however, bromine’s position on the electron-deficient isoquinoline may enhance oxidative addition in Pd catalysis.

Biological Activity

Tert-butyl (6-bromoisoquinolin-4-YL)carbamate is a chemical compound characterized by its unique molecular structure, which includes a bromine atom attached to an isoquinoline ring. Its molecular formula is C14H15BrN2O2C_{14}H_{15}BrN_{2}O_{2}, and it has a molecular weight of approximately 323.19 g/mol. The compound is primarily studied for its potential biological activities, including enzyme inhibition and interactions with various biological targets.

The synthesis of this compound typically involves the reaction between 6-bromoisoquinoline and tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group.

PropertyValue
Molecular FormulaC14H15BrN2O2
Molecular Weight323.19 g/mol
IUPAC Nametert-butyl N-(6-bromoisoquinolin-4-yl)carbamate
InChIInChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-16-7-9-4-5-10(15)6-11(9)12/h4-8H,1-3H3,(H,17,18)
Canonical SMILESCC(C)(C)OC(=O)NC1=C2C=C(C=CC2=CN=C1)Br

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group are crucial for binding to these targets, which can lead to the inhibition or modulation of their activity. This mechanism makes it a valuable compound in studies related to enzyme inhibition and protein interactions.

Research Findings

Recent research has highlighted the potential applications of this compound in various biological contexts:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play roles in disease pathways.
  • Protein Interactions : It can modulate protein-protein interactions, which is critical in cellular signaling pathways.
  • Synergistic Effects : In combination with other compounds (e.g., ZnO nanoparticles), it has demonstrated enhanced biological activity against pathogenic bacteria by inhibiting biofilm formation and virulence factor production .

Case Studies

A notable case study investigated the effects of this compound on Chromobacterium violaceum, a model organism for studying biofilm formation and virulence factors. The study found that the compound significantly reduced biofilm formation and the production of violacein, a pigment associated with pathogenicity.

Results Summary Table

TreatmentBiofilm Formation Inhibition (%)Violacein Production Inhibition (%)
Control00
Tert-butyl Carbamate5540
ZnO-NPs4238
ZnO-TBQ6980

This data suggests that this compound can be effective in reducing bacterial virulence and biofilm formation when used alone or in combination with other agents.

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